5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h3,5,7,11H,1-2,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSUNRVRMJOHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC=CN2C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino pyridine with formaldehyde and a suitable reducing agent to form the imidazo[1,2-a]pyridine core. This intermediate is then further functionalized to introduce the methanol group at the 8-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions to yield different hydrogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-carboxylic acid, while substitution reactions can produce various derivatives with different functional groups at the 8-position .
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology
- Orexin Receptor Antagonism : The compound has been identified as a potential orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Research indicates that antagonists can be beneficial in treating sleep disorders and conditions related to stress and addiction .
- Sleep Disorders : Studies have shown that compounds similar to 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol can induce increased REM and NREM sleep in animal models, suggesting potential applications in insomnia and other sleep-related disorders .
- Cognitive Enhancement
- Antimicrobial Activity
-
Anticancer Potential
- Preliminary studies suggest that derivatives of this compound may possess anticancer properties. These compounds are being investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study 1: Sleep Disorders
A study conducted on rats demonstrated that administration of this compound resulted in a significant increase in total sleep time and alterations in sleep architecture. These findings indicate its potential as a therapeutic agent for insomnia treatment.
Case Study 2: Antimicrobial Testing
In vitro tests revealed that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests a promising avenue for developing new antimicrobial agents based on the imidazo[1,2-a]pyridine scaffold.
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may act by interfering with cell signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Structural Analogues with Variations in Substituent Position and Functional Group
The following table compares key structural and physicochemical properties of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol with related derivatives:
*Calculated molecular weight based on core structure and substituent.
Key Observations :
- Positional Effects : Substituents at the 8-position (e.g., hydroxymethyl, methanamine) are associated with enhanced interactions in biological systems compared to 2-position derivatives .
- Saturation Impact : Saturated cores (tetrahydro derivatives) generally exhibit improved solubility and metabolic stability over fully aromatic analogs, making them favorable for drug design .
Antimicrobial Activity
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives : Exhibit selective antifungal activity against Candida species (MIC values: 1–8 µg/mL) .
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones: Show potent antibacterial activity (zone of inhibition: 22–33 mm) against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) pathogens .
- Target Compound (8-ylmethanol): While direct data are unavailable, the hydroxymethyl group at position 8 is hypothesized to enhance membrane permeability and target binding, similar to ethanol-substituted analogs .
Protein Inhibition and Therapeutic Potential
- Tetrahydroimidazo[1,2-a]pyrazine Derivatives: BIM-46174 (a Gaq-protein inhibitor) demonstrates nanomolar activity (IC50: 50 nM), highlighting the scaffold’s utility in signaling pathway modulation .
Biological Activity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₀N₂O
- Molecular Weight : 150.18 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 64 µg/mL |
| Compound B | Escherichia coli | 128 µg/mL |
These findings suggest that modifications in the chemical structure can enhance antibacterial efficacy against specific pathogens .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study explored the cytotoxic effects of tetrahydroimidazo derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : Induction of oxidative stress leading to cell death.
- Cell Lines Tested : MCF-7 (breast cancer), SGC7901 (gastric cancer).
The IC50 values for these compounds were found to be significantly lower than those of standard chemotherapeutic agents .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular proliferation and survival.
- Receptor Modulation : It acts as a modulator for various receptors linked to pain and inflammation pathways.
- Calcium Channel Blockade : Some studies suggest that it may influence calcium signaling pathways crucial for cellular functions.
Case Study 1: TRPC5 Inhibition
A recent study highlighted the potential of tetrahydroimidazo derivatives as inhibitors of the transient receptor potential canonical 5 (TRPC5). These compounds demonstrated significant nephroprotective effects in a rat model of hypertension-induced renal injury. Key findings include:
- Dosage : Oral administration at 10 mg/kg.
- Results : Reduced mean blood pressure and proteinuria while protecting podocyte integrity .
Case Study 2: Anticancer Efficacy
In vitro studies involving MCF-7 and SGC7901 cell lines showed that treatment with tetrahydroimidazo derivatives resulted in a dose-dependent decrease in cell viability. The following table summarizes the findings:
| Treatment Concentration (µM) | MCF-7 Viability (%) | SGC7901 Viability (%) |
|---|---|---|
| 0.1 | 85 | 90 |
| 1 | 60 | 70 |
| 10 | 30 | 40 |
These results underscore the compound's potential as a therapeutic agent in cancer treatment .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol, and how do their yields and purities compare?
- Methodology : The compound can be synthesized via a one-pot, two-step reaction starting from substituted amines and carbonyl precursors, similar to the protocols used for related tetrahydroimidazo[1,2-a]pyridine derivatives. For instance, Yu Zhang et al. (2017) achieved 53–61% yields for analogous compounds using cyclocondensation followed by functionalization with aryl halides under mild conditions (e.g., DMF, K₂CO₃, 8h reaction time) . Ethanol or DMSO is often used as a solvent, with purification via column chromatography. The inclusion of a methanol group at the 8-position may require selective protection/deprotection steps to avoid side reactions.
Q. How can spectroscopic techniques (NMR, IR, HRMS) be used to confirm the structure of this compound?
- Methodology :
- ¹H NMR : Look for characteristic peaks:
- Methanol proton (-CH₂OH) at δ ~3.6–4.0 ppm (split due to coupling with adjacent CH₂ groups).
- Imidazo[1,2-a]pyridine protons (e.g., H-2, H-3) in aromatic regions (δ 6.5–8.5 ppm) .
- ¹³C NMR : The methanol-bearing carbon (C-8) appears at δ ~60–65 ppm, while carbonyl carbons (if present) are at δ ~165–175 ppm .
- HRMS : Calculate the exact mass (e.g., C₈H₁₂N₂O₂) and compare with experimental data (error < 2 ppm) .
- IR : O-H stretch at ~3200–3600 cm⁻¹ and C-O stretch at ~1050–1100 cm⁻¹ confirm the methanol group .
Advanced Research Questions
Q. What strategies can optimize regioselectivity during the synthesis of this compound derivatives?
- Methodology :
- Catalyst choice : Palladium-catalyzed arylation (e.g., Pd(OAc)₂, Xantphos) enables selective functionalization at the 3-position, as demonstrated in tetrahydroindolizine syntheses .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while ethanol minimizes byproducts in amine coupling steps .
- Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield the methanol moiety during heterocycle formation .
Q. How can contradictory spectral data (e.g., NMR shifts) between studies be resolved for this compound?
- Methodology :
- Solvent calibration : NMR chemical shifts vary with solvent (e.g., DMSO-d₆ vs. CDCl₃). For example, H-2 in DMSO-d₆ appears 0.3 ppm downfield compared to CDCl₃ .
- Dynamic effects : Conformational flexibility in the tetrahydroimidazo ring may cause splitting; variable-temperature NMR can clarify exchange broadening .
- Cross-validation : Compare HRMS, IR, and X-ray crystallography (if available) to confirm assignments. For example, Yu Zhang et al. (2017) resolved ambiguities using single-crystal X-ray data for related compounds .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodology :
- Byproduct control : Scale-up often increases impurity formation. Use flow chemistry for precise temperature and mixing control, as shown in imidazo[1,2-a]pyridine-8-carboxamide syntheses (95% purity at 100g scale) .
- Purification : Replace column chromatography with recrystallization (e.g., methanol/hexane) or centrifugal partition chromatography for cost efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
